molecular formula C20H17BrO6 B2528651 ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384795-07-7

ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2528651
CAS No.: 384795-07-7
M. Wt: 433.254
InChI Key: WZDDEAGDBNQGKP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H17BrO6 and an average mass of 433.249 Da . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science.

Mechanism of Action

Preparation Methods

The synthesis of ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves several steps. Typically, the process begins with the bromination of a suitable precursor, followed by esterification and benzoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can be compared to other benzofuran derivatives, such as:

    Ethyl 6-bromo-2-methylbenzofuran-3-carboxylate: Similar in structure but lacks the methoxybenzoyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    Ethyl 6-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylate: Contains a hydroxyl group instead of the methoxybenzoyl group, altering its solubility and interaction with biological molecules.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-14(21)17(9-13(16)18)27-19(22)12-7-5-6-8-15(12)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDDEAGDBNQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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